2-Nitrophenethyl alcohol

Description

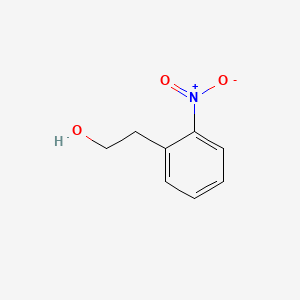

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRIOXRBAPBGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025763 | |

| Record name | 2-(2-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.19 (NTP, 1992) - Denser than water; will sink | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15121-84-3, 68966-80-3 | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, ar-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068966803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, ar-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ar-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2TPT86IRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

36 °F (NTP, 1992) | |

| Record name | O-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Nitrophenethyl Alcohol

Introduction

2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol, is an aromatic alcohol that serves as a versatile and crucial building block in modern organic synthesis.[1][2] Its molecular structure, featuring a phenethyl backbone substituted with both a hydroxyl (-OH) and an ortho-positioned nitro (-NO₂) group, imparts a unique combination of reactivity and functionality.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a photolabile protecting group—a functionality of significant interest in drug development, materials science, and chemical biology.[1][3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and utility.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These constants are critical for its handling, purification, and use in quantitative experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][4] |

| Molecular Weight | 167.16 g/mol | [1][4] |

| CAS Number | 15121-84-3 | [1][4][5] |

| Appearance | Brown to dark brown liquid; may appear as needles | [1][4][6] |

| Melting Point | 2 °C | [5][6] |

| Boiling Point | 267 °C | [5][6] |

| Density | 1.19 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.5637 | [5][6] |

| Water Solubility | Sparingly soluble (<1 mg/mL at 22 °C) | [1][4] |

| pKa | 14.63 ± 0.10 (Predicted) | [1] |

| Stability | Stable under normal conditions. | [6][7] |

Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint for the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for structural confirmation. The spectrum of this compound typically exhibits signals corresponding to the aromatic protons (7.31-7.86 ppm), the methylene protons adjacent to the aromatic ring (δ ~2.98 ppm, triplet), the methylene protons adjacent to the hydroxyl group (δ ~3.70 ppm, triplet), and the hydroxyl proton (a broad singlet that can vary in chemical shift).[6][8]

-

¹³C NMR Spectroscopy : The carbon spectrum shows distinct signals for the eight carbon atoms. Representative chemical shifts include those for the two aliphatic carbons (δ ~33.2 and 61.6 ppm) and the six aromatic carbons, including the carbon bearing the nitro group (δ ~149.1 ppm).[6]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm the presence of its functional groups. Key peaks include a broad O-H stretch for the alcohol (~3430 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, strong asymmetric and symmetric N-O stretching for the nitro group (~1507 cm⁻¹), and a C-O stretching band (~1060 cm⁻¹).[6][9]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 167.058 g/mol .[1][4][10]

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through synthesis and the versatile reactivity of its functional groups.

Synthetic Protocol: Reduction of a Nitro-Cinnamate Ester

A common and effective method for synthesizing this compound involves the reduction of an unsaturated ester, such as ethyl (E)-3-(2-nitrophenyl)acrylate. This approach selectively reduces both the carbon-carbon double bond and the ester carbonyl without affecting the nitro group.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup : To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (1.0 eq) in 95% ethanol, add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.05 eq) and diisopropylamine (0.10 eq) at room temperature (25 °C).

-

Reduction : Slowly add sodium borohydride (NaBH₄, 4.0 eq) to the mixture.

-

Heating : Heat the reaction mixture and stir at 50 °C for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Quenching and Extraction : Upon completion, cool the reaction and quench by adding water, followed by ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate solvent system) to yield the pure this compound.

Core Reactivity

The chemical behavior of this compound is governed by its two primary functional groups.

-

Alcohol Group Reactivity : The primary alcohol moiety undergoes typical alcohol reactions.[1][11]

-

Esterification : It reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.[1][6][11] This is fundamental to its use in creating photolabile esters.

-

Oxidation : Oxidizing agents can convert the alcohol to the corresponding aldehyde (2-nitrophenylacetaldehyde) or carboxylic acid (2-nitrophenylacetic acid).[1][6]

-

Conversion to Alkyl Halides : Reagents like SOCl₂ or PBr₃ can replace the hydroxyl group with a halogen, proceeding through an Sₙ2 mechanism.[11]

-

-

Nitro Group Reactivity : The aromatic nitro group can be chemically transformed, most notably through reduction.

-

Reduction to Amine : The nitro group can be reduced to an amine (-NH₂) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). The resulting 2-aminophenethyl alcohol is a key precursor for the synthesis of indoles and other N-heterocycles.

-

-

General Reactivity Profile : As a nitrated alcohol, it is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[1][4][6] It should be handled with care as heating to decomposition can emit toxic nitrogen oxides (NOx).[1]

Application as a Photolabile Protecting Group (PPG)

A paramount application of the 2-nitrophenethyl scaffold is in the design of photolabile protecting groups (PPGs), often referred to as "caging" groups.[3][12][13] PPGs allow chemists to mask a reactive functional group, rendering it inert until its removal is triggered by light.[12] This provides unparalleled spatiotemporal control over chemical reactions, a feature highly sought after in drug delivery, surface modification, and the study of dynamic biological systems.[3][13]

Mechanism of Photocleavage

The photodeprotection of 2-nitrobenzyl and related 2-nitrophenethyl derivatives proceeds through a well-studied intramolecular redox reaction, often described as a Norrish Type II-like mechanism.[12][14]

Caption: Logical workflow of the photocleavage of a 2-nitrophenethyl protecting group.

Detailed Mechanistic Steps:

-

Photoexcitation : Upon absorption of UV light (typically 320-365 nm), the nitro group is promoted to an excited state (an n→π* transition).[12][15]

-

Intramolecular Hydrogen Abstraction : The excited nitro group acts as a diradical and abstracts a hydrogen atom from the exocyclic α-carbon (the carbon adjacent to the aromatic ring).[14][16]

-

aci-Nitro Intermediate Formation : This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[12][14][17]

-

Rearrangement and Cleavage : The aci-nitro intermediate is unstable and rapidly rearranges. For 2-nitrophenethyl systems used to protect alcohols (via a carbonate linkage) or amines, this rearrangement leads to a β-elimination process.[14] This process results in the cleavage of the bond to the protected functional group.

-

Product Release : The cleavage releases the deprotected molecule (the "uncaged" compound), carbon dioxide (if a carbonate linker is used), and a byproduct, o-nitrostyrene.[14]

This light-induced cleavage is highly efficient and occurs under neutral, reagent-free conditions, making it exceptionally valuable for applications in sensitive biological environments.[12][15]

Safety and Handling

Proper handling and storage are essential for the safe use of this compound.

-

Hazard Identification : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4]

-

Handling Procedures : All handling should occur in a well-ventilated chemical fume hood.[1] Direct physical contact must be avoided by using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][18]

-

Storage Conditions : Store in a cool, dry, and dark location in a tightly sealed container.[1] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]

-

Stability and Reactivity Hazards : The compound is stable under recommended storage conditions.[1] It is considered combustible but not highly flammable.[4][6] Avoid excessive heat and ignition sources.[18]

Conclusion

This compound is a compound of significant utility in organic chemistry. Its well-defined physicochemical properties and spectroscopic profile allow for its reliable identification and use. The dual reactivity of its alcohol and nitro functional groups makes it a valuable intermediate for synthesizing complex molecules, particularly nitrogen-containing heterocycles. Most importantly, its role as a precursor to photolabile protecting groups provides chemists with a powerful tool for exerting precise, light-mediated control over chemical and biological processes, cementing its importance in advanced applications ranging from total synthesis to cutting-edge drug delivery systems.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 15121-84-3 | Benchchem [benchchem.com]

- 4. This compound | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 15121-84-3 [chemicalbook.com]

- 7. This compound CAS#: 15121-84-3 [m.chemicalbook.com]

- 8. This compound(15121-84-3) 1H NMR [m.chemicalbook.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 11. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 13. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

2-Nitrophenethyl alcohol synthesis methods

An In-depth Technical Guide to the Synthesis of 2-Nitrophenethyl Alcohol

Abstract

This compound (CAS: 15121-84-3), also known as 2-(2-nitrophenyl)ethanol, is a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring both a hydroxyl group and a nitroaromatic moiety, makes it a versatile building block for a range of complex molecules.[2] Notably, it serves as a key precursor in the synthesis of indoles and other heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound, designed for researchers, chemists, and professionals in drug development. Each method is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a comparative analysis to inform strategic synthetic planning.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most prominent and field-proven methods involve:

-

Reduction of α,β-Unsaturated Ester Precursors: A highly efficient and direct route involving the chemoselective reduction of both a carbon-carbon double bond and an ester functionality.

-

The Henry (Nitroaldol) Reaction: A classic carbon-carbon bond-forming reaction that assembles the carbon skeleton, though it may require subsequent transformations.

-

Selective Reduction of 2-Nitrostyrene: A pathway that requires careful selection of reducing agents to achieve chemoselectivity, as the nitro group is also susceptible to reduction.

This guide will dissect each of these core strategies, providing the theoretical underpinnings and practical execution details necessary for laboratory application.

Method 1: Reduction of Ethyl (E)-3-(2-nitrophenyl)acrylate

This method stands out for its efficiency and high yield, utilizing a readily available starting material and a robust reduction system. It represents a direct and reliable pathway to the target molecule.

Mechanistic Rationale

The core of this transformation is the concurrent reduction of an ester and a conjugated alkene to a primary alcohol. Sodium borohydride (NaBH₄) serves as the primary reducing agent, delivering hydride ions (H⁻). However, the reduction of an ester with NaBH₄ alone is typically slow. The addition of a transition metal salt, such as cobalt(II) chloride (CoCl₂), acts as a catalyst. The likely mechanism involves the in-situ formation of cobalt boride, a more potent reducing species that facilitates the efficient reduction of the ester functionality. The conjugated double bond is also readily reduced under these conditions, leading to the fully saturated alcohol product in a single synthetic operation.

Visual Workflow: Ester Reduction

Caption: Workflow for the synthesis of this compound via ester reduction.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in a reference available from ChemicalBook.[3]

-

Reaction Setup: To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (7.0 g, 31.7 mmol) in 100 mL of 95% ethanol in a round-bottom flask, add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (377 mg, 1.58 mmol, 5 mol%).

-

Base Addition: Add diisopropylamine (320 mg, 3.17 mmol, 10 mol%) to the mixture at room temperature (25 °C).

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄) (4.8 g, 126.8 mmol, 4 equivalents) in portions to control any initial exotherm.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding 20 mL of water. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (7:3 v/v) eluent to yield the final product.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Ethyl (E)-3-(2-nitrophenyl)acrylate | [3] |

| Key Reagents | NaBH₄, CoCl₂·6H₂O, Diisopropylamine | [3] |

| Solvent | 95% Ethanol | [3] |

| Temperature | 50 °C | [3] |

| Reaction Time | 24 hours | [3] |

| Reported Yield | 85% | [3] |

Method 2: The Henry (Nitroaldol) Reaction

The Henry reaction is a cornerstone of carbon-carbon bond formation, creating β-nitro alcohols from nitroalkanes and carbonyl compounds.[4][5] While not a direct single-step synthesis for this compound from simple precursors, understanding its mechanism is crucial as it provides a foundational method for constructing the required carbon skeleton, which can then be further modified.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed mechanism analogous to the aldol reaction.[6][7]

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane, generating a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, making this step feasible with common bases.[6]

-

Nucleophilic Addition: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[8]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to yield the final β-nitro alcohol product.[6][9]

To synthesize this compound via this pathway, a multi-step sequence would be necessary, for example, starting with 2-nitrobenzaldehyde and nitromethane, followed by selective reduction steps. The synthetic utility lies in its ability to construct the C2-side chain on the aromatic ring.

Visual Workflow: General Henry Reaction Mechanism

Caption: The three core mechanistic steps of the Henry (Nitroaldol) Reaction.

General Experimental Protocol

This is a representative protocol to illustrate the general conditions for a Henry reaction.[10]

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and nitromethane (1.2 equivalents) in a suitable solvent (e.g., methanol or water).

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) (0.5 equivalents), to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude β-nitro alcohol, which can be purified further if necessary.

Method 3: Selective Reduction of 2-Nitrostyrene

Synthesizing the target alcohol from 2-nitrostyrene presents a significant chemoselectivity challenge. The goal is to reduce the carbon-carbon double bond without affecting the nitro group. Many powerful reducing agents will reduce both functionalities, often yielding the corresponding 2-nitrophenethylamine.[11]

Mechanistic Rationale & The Selectivity Problem

Common reduction methods and their outcomes include:

-

Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent that will readily reduce both the alkene and the nitro group to yield 2-aminophenethylamine.[12]

-

Catalytic Hydrogenation (H₂/Pd, Pt, Ni): This method is also highly effective but typically non-selective, reducing both functional groups.[13]

-

Sodium Borohydride with Transition Metals (e.g., NaBH₄/CuCl₂): This system is well-documented for the one-pot reduction of β-nitrostyrenes directly to phenethylamines, again reducing both groups.[14][15] The proposed mechanism involves the in-situ generation of active copper(0) which facilitates the reduction.[16]

To achieve the desired selective reduction of the alkene, a hydroboration-oxidation reaction is the textbook strategy. This two-step procedure involves:

-

Hydroboration: Addition of a borane reagent (e.g., BH₃·THF) across the double bond in an anti-Markovnikov fashion. The boron adds to the less substituted carbon, and the hydride adds to the more substituted carbon.

-

Oxidation: Treatment with basic hydrogen peroxide (H₂O₂, NaOH) replaces the boron atom with a hydroxyl group, yielding the primary alcohol without affecting the nitro group.

Visual Workflow: Reductions of 2-Nitrostyrene

Caption: Contrasting selective and non-selective reduction pathways for 2-nitrostyrene.

Experimental Protocol (for Non-Selective Reduction to Amine)

This protocol illustrates the powerful NaBH₄/CuCl₂ system, which results in the full reduction to the amine. Achieving selective reduction to the alcohol would require a different approach like hydroboration-oxidation.[14]

-

Reaction Setup: In a round-bottom flask, prepare a stirred suspension of sodium borohydride (NaBH₄) (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

-

Substrate Addition: Add the β-nitrostyrene (1 equivalent) in small portions to the suspension. An exotherm may be observed.

-

Catalyst Addition: Prepare a 2M aqueous solution of copper(II) chloride (CuCl₂). Add a catalytic amount (0.1 equivalents) of this solution dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux at 80 °C for 10-30 minutes, monitoring by TLC.

-

Work-up: After cooling, add a 35% solution of sodium hydroxide (NaOH).

-

Extraction: Extract the mixture with isopropyl alcohol. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude amine product.

Data Summary (for Non-Selective Reduction to Amine)

| Parameter | Value | Reference |

| Starting Material | Substituted β-Nitrostyrenes | [11][14] |

| Key Reagents | NaBH₄, CuCl₂ | [11][14] |

| Solvent | Isopropyl Alcohol / Water | [11][14] |

| Temperature | 80 °C (Reflux) | [11][14] |

| Reaction Time | 10 - 30 minutes | [11][14] |

| Reported Yield | 62 - 83% (for various amines) | [11] |

Comparative Analysis and Conclusion

The choice of synthetic route for this compound is a critical decision based on efficiency, selectivity, and available resources.

| Method | Key Advantages | Key Challenges | Overall Recommendation |

| Ester Reduction | High yield (85%), one-pot reaction, uses common reagents. | Requires a specific α,β-unsaturated ester precursor. | Highly Recommended for its directness and efficiency when the starting material is accessible. |

| Henry Reaction | Excellent for C-C bond formation, versatile. | Is an indirect, multi-step route requiring subsequent, potentially non-selective, reductions. | Recommended for building the carbon skeleton from basic materials, but less ideal for direct synthesis. |

| Nitrostyrene Reduction | Starts from a readily synthesized precursor. | Significant chemoselectivity challenge. Most common methods reduce the nitro group as well. | Recommended only if a reliable selective reduction protocol (e.g., hydroboration-oxidation) is established and optimized. |

References

- 1. This compound | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 15121-84-3 [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. name-reaction.com [name-reaction.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Henry Reaction - Beta Nitro Alcohol [commonorganicchemistry.com]

- 11. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. benchchem.com [benchchem.com]

The Solubility Profile of 2-Nitrophenethyl Alcohol: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-nitrophenethyl alcohol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Recognizing the critical role of solubility in optimizing reaction conditions, purification strategies, and formulation development, this document offers a multi-faceted approach to understanding and quantifying the solubility of this compound in a range of common organic solvents. The guide integrates theoretical principles, including the application of Hansen Solubility Parameters (HSP), with detailed, field-proven experimental protocols for accurate solubility determination. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide is intended to be an essential resource for researchers, chemists, and drug development professionals seeking to harness the full potential of this compound in their work.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS: 15121-84-3), with the chemical structure C8H9NO3, is a versatile building block in organic synthesis.[1] Its utility stems from the presence of both a hydroxyl group and a nitro group, which allows for a diverse range of chemical transformations.[2] This compound serves as a crucial precursor in the synthesis of indoles and other heterocyclic systems of medicinal importance.

The efficiency of synthetic routes and the ease of purification, particularly through crystallization, are fundamentally governed by the solubility of the starting materials and intermediates in various solvents. Furthermore, in the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) or its precursors is paramount for designing effective formulations with optimal bioavailability.[3] A comprehensive understanding of the solubility of this compound in different organic media is therefore not merely academic but a practical necessity for process optimization, yield maximization, and the development of robust and scalable chemical processes.

This guide will first delve into the theoretical underpinnings of solubility, with a focus on the predictive power of Hansen Solubility Parameters. Subsequently, it will provide detailed, step-by-step experimental protocols for the accurate determination of solubility, followed by illustrative data and a discussion of the expected solubility trends in various classes of organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[2] For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework. The HSP model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4]

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The core principle of the HSP model is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

For this compound, the contributing groups are the benzene ring, the nitro group, the ethyl chain, and the hydroxyl group. By applying a group contribution model, we can estimate the HSP for this compound, which in turn allows for a theoretical assessment of its solubility in various solvents.

The following diagram illustrates the logical relationship between the molecular structure of this compound and its estimated Hansen Solubility Parameters.

Illustrative Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, this section provides an illustrative dataset to demonstrate how experimentally determined values should be presented. The following table is based on general principles of solubility, including the polarity and hydrogen bonding capabilities of the solvents and the solute. For critical applications, it is imperative that researchers determine these values experimentally using the protocols outlined in the subsequent section.[3]

Table 1: Illustrative Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Qualitative Solubility | Illustrative Quantitative Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Protic Solvents | Methanol | 32.7 | Very Soluble | > 50 | > 3.0 |

| Ethanol | 24.5 | Very Soluble | > 50 | > 3.0 | |

| Isopropanol | 19.9 | Soluble | 20 - 30 | 1.2 - 1.8 | |

| Aprotic Polar Solvents | Acetone | 20.7 | Very Soluble | > 50 | > 3.0 |

| Acetonitrile | 37.5 | Soluble | 15 - 25 | 0.9 - 1.5 | |

| Dimethylformamide (DMF) | 36.7 | Very Soluble | > 50 | > 3.0 | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 50 | > 3.0 | |

| Ethyl Acetate | 6.0 | Moderately Soluble | 5 - 15 | 0.3 - 0.9 | |

| Tetrahydrofuran (THF) | 7.6 | Soluble | 20 - 30 | 1.2 - 1.8 | |

| Non-Polar Solvents | Toluene | 2.4 | Sparingly Soluble | 1 - 5 | 0.06 - 0.3 |

| Hexane | 1.9 | Insoluble | < 0.1 | < 0.006 |

Experimental Protocols for Solubility Determination

The determination of solubility is a cornerstone of physical chemistry and is essential for process development. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Isothermal Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final measurement.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm or smaller, solvent compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

To ensure equilibrium is reached from both undersaturated and supersaturated states, prepare two sets of samples for each solvent.

-

In a series of vials, add an excess amount of this compound to a known volume of the chosen solvent. An excess is visually confirmed by the presence of undissolved solid.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

The following diagram provides a visual representation of this experimental workflow.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

The choice between HPLC and UV-Vis spectroscopy for concentration determination depends on the specific requirements of the analysis, such as the presence of interfering species and the desired level of accuracy.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying this compound, especially in complex matrices.[7] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable. Detection is achieved using a UV detector at a wavelength corresponding to the absorbance maximum of this compound. A calibration curve should be generated using standard solutions of known concentrations to ensure accurate quantification.

-

UV-Vis Spectroscopy: For pure solvent systems, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[8] A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined using the Beer-Lambert law.

Discussion of Solubility Trends and Molecular Interactions

The illustrative data in Table 1 aligns with fundamental principles of intermolecular forces.

-

High Solubility in Polar Protic and Aprotic Solvents: this compound exhibits high solubility in polar solvents like methanol, ethanol, acetone, DMF, and DMSO. This is attributed to the strong dipole-dipole interactions and hydrogen bonding between the hydroxyl and nitro groups of the solute and the polar functional groups of the solvents.[9] The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor.

-

Moderate to Low Solubility in Less Polar Solvents: In solvents with lower polarity, such as ethyl acetate and toluene, the solubility of this compound decreases. While the aromatic ring of the solute can engage in π-π stacking interactions with toluene, the overall polarity mismatch with the highly polar nitro and hydroxyl groups limits solubility.

-

Insolubility in Non-Polar Solvents: As expected, this compound is practically insoluble in non-polar aliphatic hydrocarbons like hexane.[2] The energy required to overcome the strong cohesive forces within the polar solute is not compensated by the weak van der Waals interactions with the non-polar solvent.

The ortho position of the nitro group relative to the phenethyl alcohol moiety can lead to intramolecular hydrogen bonding between the nitro group's oxygen and the hydroxyl proton. This intramolecular interaction can slightly reduce the availability of the hydroxyl proton for intermolecular hydrogen bonding with the solvent, potentially influencing its solubility profile compared to its meta and para isomers.[10]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical predictions with practical experimental methodologies. The Hansen Solubility Parameter framework offers a valuable tool for the rational selection of solvents, while the detailed isothermal shake-flask protocol provides a robust method for generating accurate and reliable quantitative solubility data. A thorough understanding of the solubility of this key synthetic intermediate is crucial for optimizing reaction conditions, developing efficient purification strategies, and designing effective formulations in the pharmaceutical and chemical industries. The principles and protocols outlined herein are intended to empower researchers to confidently and accurately characterize the solubility of this compound and other critical compounds in their research and development endeavors.

References

- 1. kinampark.com [kinampark.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of 2-(4-Nitrophenyl)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. agilent.com [agilent.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Stability of 2-Nitrophenethyl Alcohol

Introduction

2-Nitrophenethyl alcohol (CAS: 15121-84-3), a nitroaromatic compound featuring a primary alcohol functional group, serves as a critical intermediate in the synthesis of various pharmaceuticals, including indoles.[1] As with any substance intended for use in drug development, understanding its chemical stability is paramount. The intrinsic stability of an intermediate directly impacts the purity of the final active pharmaceutical ingredient (API), the design of manufacturing processes, and the definition of appropriate storage and handling conditions.

This technical guide provides a comprehensive analysis of the stability of this compound under various stress conditions. In the absence of specific published degradation studies for this molecule, this paper synthesizes information from regulatory guidelines, general chemical principles, and studies on analogous compounds to predict potential degradation pathways. We will explore its behavior under hydrolytic, oxidative, thermal, and photolytic stress, providing field-proven insights into experimental design and analytical strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis and pharmaceutical application of this key intermediate.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential before commencing stability studies. These properties influence experimental design, from solvent selection to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 15121-84-3 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Light yellow to brown oil/liquid | [3] |

| Melting Point | 2 °C | [2] |

| Boiling Point | 267 °C | [2] |

| Density | 1.19 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water | [1][3] |

| General Stability | Generally stable; incompatible with strong oxidizing agents | [1] |

The Framework of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by the International Conference on Harmonisation (ICH) guidelines Q1A and Q1B.[4][5] These studies deliberately expose a drug substance to conditions more severe than accelerated stability testing to achieve two primary objectives:

-

Elucidate Degradation Pathways: To identify the likely degradation products that could form under normal storage conditions over time. This knowledge is crucial for toxicology assessments and manufacturing process control.[6]

-

Develop Stability-Indicating Methods: To generate degraded samples that can be used to develop and validate an analytical method (typically HPLC) which can unequivocally separate the intact parent molecule from all its potential degradation products.[7]

A successful forced degradation study aims for a target degradation of 5-20%.[8] Insufficient degradation provides little information, while complete degradation makes it difficult to identify the primary degradation products and pathways.

Caption: General workflow for a forced degradation study.

Analysis of Potential Degradation Pathways

The chemical reactivity of this compound is dictated by its three key structural features: the primary alcohol, the ethyl linker, and the ortho-substituted nitroaromatic ring.

Hydrolytic Stability (Acidic & Basic Conditions)

Primary alcohols are generally stable and do not undergo hydrolysis under typical acidic or basic conditions. The C-O bond is strong, and the hydroxyl group is a poor leaving group. Therefore, significant degradation via direct hydrolysis of the alcohol moiety is not anticipated under mild conditions (e.g., 0.1M HCl or 0.1M NaOH at moderate temperatures).

However, under more forcing conditions (e.g., elevated temperature with strong acid), an elimination (dehydration) reaction could occur, leading to the formation of 2-nitrostyrene. This pathway is generally less favorable for primary alcohols compared to secondary or tertiary ones but remains a theoretical possibility under harsh acidic stress.

The nitroaromatic group is highly stable and resistant to both acid and base hydrolysis due to the electron-withdrawing nature of the nitro group, which deactivates the ring towards nucleophilic attack.[9]

Oxidative Degradation

The primary alcohol functional group is the most susceptible site for oxidative degradation.[1] Common laboratory and industrial oxidants, including hydrogen peroxide (often used in forced degradation studies), can readily oxidize primary alcohols.[10][11]

The expected degradation pathway proceeds in two steps:

-

Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, 2-nitrophenylacetaldehyde .

-

Oxidation to Carboxylic Acid: The resulting aldehyde is typically more susceptible to oxidation than the starting alcohol and can be further oxidized to the carboxylic acid, 2-nitrophenylacetic acid .

Caption: Proposed oxidative degradation pathway.

Causality: The choice of a mild oxidant like hydrogen peroxide (e.g., 3% H₂O₂) is critical. It is strong enough to induce degradation but often allows for the isolation and detection of the intermediate aldehyde before complete conversion to the carboxylic acid, providing a fuller picture of the degradation profile.

Thermal Degradation

When heated to decomposition, this compound is reported to emit toxic vapors of NOx.[1] This indicates that at high temperatures, fragmentation of the molecule occurs. The thermal decomposition of aliphatic nitro compounds can proceed via two primary competing mechanisms: nitro-nitrite isomerization and, more commonly at higher temperatures, homolytic cleavage of the C-NO₂ bond.[12]

For this compound, plausible thermal degradation pathways include:

-

C-NO₂ Bond Cleavage: The weakest bond in the nitroaromatic moiety is often the C-NO₂ bond. Cleavage would generate a phenethyl alcohol radical and a nitrogen dioxide radical (•NO₂), which could initiate a cascade of further radical reactions.

-

Side-Chain Fragmentation: At high temperatures, cleavage of the C-C bond in the ethyl linker is also possible, leading to smaller fragments. Studies on the thermal decomposition of ethanol show that dehydration to form an alkene (ethene) and water is a major pathway.[13] A similar pathway could yield 2-nitrostyrene.

Caption: Potential high-temperature thermal degradation pathways.

Photolytic Degradation

Photostability testing is a mandatory part of forced degradation as specified in ICH guideline Q1B.[4] Nitroaromatic compounds are known to be photoreactive. The degradation mechanism can be complex, often involving the excited triplet state of the nitro compound, which can abstract hydrogen atoms from the solvent or the ethyl side chain.

Potential photolytic degradation pathways include:

-

Intramolecular Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from the benzylic position of the ethyl chain, leading to the formation of a biradical intermediate. This can subsequently rearrange or react to form various products, potentially including 2-nitrosoacetophenone.

-

Photoreduction of the Nitro Group: In the presence of a hydrogen-donating solvent (like isopropanol, sometimes used as a co-solvent), the nitro group can be photochemically reduced to nitroso, hydroxylamino, or even amino groups.

-

Photo-oxidation: In the presence of oxygen, photocatalytic processes can generate reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic ring or the side chain, leading to hydroxylation or oxidation products similar to those seen in the oxidative degradation pathway.[14]

Caption: Plausible photolytic degradation mechanisms.

Experimental Protocols for Forced Degradation

The following protocols are model workflows designed to achieve the target 5-20% degradation. The low water solubility of this compound necessitates the use of a co-solvent. Acetonitrile is often a preferred choice over methanol in photolytic studies to avoid the generation of methoxy radical artifacts.[3] A stock solution (e.g., 1 mg/mL) should be prepared in the chosen co-solvent.

Self-Validation: Each protocol includes a control sample (protected from the stress condition) to be analyzed alongside the stressed sample. This allows for direct comparison and ensures that any observed degradation is due to the applied stress and not, for example, the instability of the compound in the solvent matrix.

Protocol 4.1: Acidic and Basic Hydrolysis

-

Preparation: To separate vials, add 1 mL of the stock solution (1 mg/mL in Acetonitrile).

-

Acid Stress: Add 1 mL of 0.1 M Hydrochloric Acid.

-

Base Stress: Add 1 mL of 0.1 M Sodium Hydroxide.

-

Control: Add 1 mL of purified water.

-

Incubation: Place all vials in a water bath at 60 °C for 24 hours. Rationale: Elevated temperature is used to accelerate potential degradation.

-

Neutralization: After incubation, cool the vials to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

-

Analysis: Dilute all samples with the mobile phase to an appropriate concentration and analyze immediately by a stability-indicating HPLC method.

Protocol 4.2: Oxidative Degradation

-

Preparation: To two separate vials, add 1 mL of the stock solution.

-

Oxidative Stress: To one vial, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Control: To the other vial, add 1 mL of purified water.

-

Incubation: Keep both vials at room temperature, protected from light, for 24 hours. Rationale: Oxidation by H₂O₂ can be rapid; starting at room temperature prevents excessive degradation.

-

Analysis: Dilute samples with the mobile phase and analyze immediately by HPLC. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60 °C).

Protocol 4.3: Thermal Degradation

-

Preparation (Solid State): Place a small amount (approx. 10 mg) of solid this compound into a clear glass vial.

-

Preparation (Solution State): Prepare a solution of the compound in a suitable solvent (e.g., Acetonitrile) in a separate vial.

-

Thermal Stress: Place the vials in a calibrated oven at 80 °C for 48 hours. The oven should have controlled humidity (e.g., 75% RH) if humidity effects are also being studied.

-

Control: Store identical samples at 5 °C, protected from light.

-

Analysis: After the stress period, cool the samples. Dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

Protocol 4.4: Photolytic Degradation

-

Preparation: Prepare two sets of samples, one in clear quartz vials (for UV exposure) and one in amber vials (as dark controls). Prepare both solid samples and solution samples (in Acetonitrile).

-

Exposure: Place the clear vials and the amber vials in a photostability chamber.

-

Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

-

Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark controls by HPLC.

Development of Stability-Indicating Analytical Methods

The cornerstone of a successful stability study is a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[15]

Key Method Requirements:

-

Specificity/Selectivity: The method must be able to completely resolve the peak for this compound from peaks of all potential degradation products, process impurities, and solvent blanks.

-

Peak Purity: Peak purity analysis (e.g., using a Photo Diode Array detector) should be performed on the stressed samples to confirm that the main component peak is spectrally pure and not co-eluting with any degradants.[6]

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study. A good mass balance (typically 98-102%) demonstrates that all major degradation products are being detected.[16]

Recommended Storage and Handling

Based on the general reactivity profile and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:

-

Temperature: Store in a cool place.[1] Refrigeration (2-8 °C) is advisable for long-term storage to minimize the risk of any thermally-induced degradation.

-

Light: Store in a tightly sealed, light-resistant (amber) container to prevent photolytic degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, to protect against long-term oxidation.

-

Incompatibilities: Keep away from strong oxidizing agents, alkali metals, and strong acids.[1]

References

- 1. Page loading... [guidechem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inorgchemres.org [inorgchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijprajournal.com [ijprajournal.com]

- 16. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 2-Nitrophenethyl Alcohol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Nitrophenethyl alcohol, a versatile building block in organic synthesis. From its likely origins in the late 19th or early 20th century to modern synthetic protocols, this document delves into the discovery, historical context, and detailed methodologies for the preparation of this important chemical intermediate.

Introduction to a Versatile Nitroaromatic Alcohol

This compound, with the chemical formula C8H9NO3, is a nitroaromatic compound featuring a phenethyl group substituted with a nitro group at the ortho position of the benzene ring and a primary alcohol functional group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes. Its applications often leverage the reactivity of both the nitro and hydroxyl moieties, allowing for diverse chemical transformations.

Historical Context and Discovery

While a definitive singular "discovery" paper for this compound is not readily apparent in modern databases, its existence is documented in the comprehensive Beilstein Handbook of Organic Chemistry, with the reference numbers 3-06-00-01714 and 2092464, suggesting its synthesis and characterization likely occurred in the late 19th or early 20th century.[1][2][3] The emergence of this compound is intrinsically linked to the development of fundamental organic reactions during that era.

The most probable early route to this compound would have been an adaptation of the Henry reaction , or nitroaldol reaction, discovered by the Belgian chemist Louis Henry in 1895.[4] This reaction provides a direct method for forming β-nitro alcohols through the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[4] Given the availability of 2-nitrobenzaldehyde and single-carbon nucleophiles, the Henry reaction would have been a logical and accessible method for the first synthesis of this compound.

Another plausible historical synthetic pathway involves the reduction of derivatives of 2-nitrophenylacetic acid . The development of reduction techniques in the early 20th century, such as the Bouveault-Blanc reduction (1903), which uses sodium and an alcohol to reduce esters to alcohols, would have provided a means to convert a 2-nitrophenylacetate ester into this compound.[5][6][7][8][9]

The Grignard reaction , discovered by Victor Grignard in 1900, also presents a potential, albeit more complex, early route.[10][11][12] The reaction of an appropriate Grignard reagent with 2-nitrobenzaldehyde could, in principle, yield the desired product, though the reactivity of the nitro group towards the organometallic reagent would have posed a significant challenge for chemists of that time.

Synthesis Methodologies: From Historical Plausibility to Modern Efficiency

The synthesis of this compound has evolved from these early potential methods to more refined and efficient modern protocols. This section details both the plausible historical approaches and contemporary, high-yielding syntheses.

Historical Synthesis Perspective: The Henry Reaction

The Henry reaction remains a cornerstone of carbon-carbon bond formation. A likely historical approach to this compound would have involved the reaction of 2-nitrobenzaldehyde with a source of a nitromethane anion.

Conceptual Historical Protocol: Henry Reaction for this compound

-

Objective: To synthesize this compound from 2-nitrobenzaldehyde via a Henry reaction.

-

Reagents:

-

2-Nitrobenzaldehyde

-

Nitromethane

-

A suitable base (e.g., sodium hydroxide or potassium carbonate)

-

A suitable solvent (e.g., ethanol or water)

-

-

Procedure:

-

A solution of 2-nitrobenzaldehyde in ethanol is prepared in a reaction vessel.

-

A slight excess of nitromethane is added to the solution.

-

A catalytic amount of a base, such as a dilute aqueous solution of sodium hydroxide, is added dropwise to the stirred mixture.

-

The reaction is allowed to proceed at room temperature, with the progress monitored by the consumption of the aldehyde.

-

Upon completion, the reaction mixture is neutralized with a dilute acid.

-

The product is then extracted into an organic solvent, and the solvent is removed to yield the crude β-nitro alcohol, 2-nitro-1-(2-nitrophenyl)ethanol.

-

Subsequent reduction of the newly introduced nitro group would be necessary to arrive at this compound, a multi-step process that early chemists might have found challenging. A more direct, albeit hypothetical for the time, approach would involve a variation of the Henry reaction using a formaldehyde equivalent that would directly install the hydroxymethyl group.

-

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound offer improved yields, selectivity, and milder reaction conditions.

1. Reduction of Ethyl (E)-3-(2-nitrophenyl)acrylate

A common and efficient modern route involves the reduction of an α,β-unsaturated ester.

Experimental Protocol: Reduction of Ethyl (E)-3-(2-nitrophenyl)acrylate

-

Objective: To synthesize this compound by the reduction of ethyl (E)-3-(2-nitrophenyl)acrylate.

-

Reagents:

-

Ethyl (E)-3-(2-nitrophenyl)acrylate

-

Sodium borohydride (NaBH4)

-

Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

-

Diisopropylamine

-

95% Ethanol

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (7.0 g, 31.7 mmol) in 95% ethanol (100 mL), add CoCl2·6H2O (377 mg, 5 mol%) and diisopropylamine (320 mg, 10 mol%) at 25 °C.

-

Slowly add sodium borohydride (4.8 g, 126.8 mmol) to the mixture.

-

Stir the reaction mixture at 50 °C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL) and ethyl acetate (100 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3 v/v) as the eluent to afford this compound.

-

2. Reduction of 2-Nitrophenylacetic Acid

The direct reduction of the carboxylic acid functionality of 2-nitrophenylacetic acid is another viable modern method.

Experimental Protocol: Reduction of 2-Nitrophenylacetic Acid

-

Objective: To synthesize this compound by the reduction of 2-nitrophenylacetic acid.

-

Reagents:

-

2-Nitrophenylacetic acid

-

Borane-methyl sulfide complex (BMS)

-

Tetrahydrofuran (THF)

-

Methanolic HCl

-

Diethyl ether

-

Aqueous sodium carbonate

-

-

Procedure:

-

To a solution of 2-nitrophenylacetic acid in THF, add borane-methyl sulfide complex.

-

Stir the mixture at room temperature for several hours.

-

Acidify the solution with methanolic HCl.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and aqueous sodium carbonate.

-

Separate the ether layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

-

Comparative Summary of Synthesis Methods

| Method | Era | Key Reagents | Advantages | Disadvantages |

| Henry Reaction | Historical | 2-Nitrobenzaldehyde, Nitromethane, Base | Utilizes readily available starting materials and a fundamental C-C bond-forming reaction. | May require a subsequent reduction step; control of side reactions can be challenging. |

| Bouveault-Blanc Reduction | Historical | 2-Nitrophenylacetate ester, Sodium, Ethanol | Avoids the use of metal hydrides; uses inexpensive reagents. | Requires careful handling of metallic sodium; can be a vigorous reaction. |

| Reduction of Unsaturated Ester | Modern | Ethyl (E)-3-(2-nitrophenyl)acrylate, NaBH4, CoCl2 | High yield and selectivity; milder reaction conditions. | Requires the synthesis of the starting unsaturated ester. |